molecular formula C12H7F3N4O B1236082 1,3-Dihydro-6-(4-pyridinyl)-5-(trifluoromethyl)-2H-imidazo[4,5-b]pyridin-2-one CAS No. 132225-86-6

1,3-Dihydro-6-(4-pyridinyl)-5-(trifluoromethyl)-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1236082
CAS No.: 132225-86-6
M. Wt: 280.21 g/mol
InChI Key: JSUZBWHUZJJRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WIN 62582 is a small molecule drug that acts as a phosphodiesterase 3 (PDE3) inhibitor. It was initially developed by Sterling Winthrop Group Ltd. The compound has shown potential in the treatment of cardiovascular diseases, particularly heart failure . The molecular formula of WIN 62582 is C12H7F3N4O .

Preparation Methods

The synthetic routes and reaction conditions for WIN 62582 are not extensively detailed in the available literature. it is known that the compound is an imidazopyridinone derivative . Industrial production methods for such compounds typically involve multi-step organic synthesis, including the formation of the imidazopyridinone core structure followed by functional group modifications to introduce the trifluoromethyl and other substituents.

Chemical Reactions Analysis

WIN 62582 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups present in WIN 62582.

    Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

WIN 62582 is compared with other PDE3 inhibitors such as milrinone and WIN 63291 . While all these compounds inhibit PDE3, WIN 62582 has unique properties:

    Milrinone: Milrinone is a well-known PDE3 inhibitor used clinically for heart failure.

    WIN 63291: WIN 63291 is another PDE3 inhibitor developed by the same company.

The uniqueness of WIN 62582 lies in its specific imidazopyridinone structure and its pharmacodynamic properties, which make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

132225-86-6

Molecular Formula

C12H7F3N4O

Molecular Weight

280.21 g/mol

IUPAC Name

6-pyridin-4-yl-5-(trifluoromethyl)-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C12H7F3N4O/c13-12(14,15)9-7(6-1-3-16-4-2-6)5-8-10(18-9)19-11(20)17-8/h1-5H,(H2,17,18,19,20)

InChI Key

JSUZBWHUZJJRII-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC3=C(NC(=O)N3)N=C2C(F)(F)F

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(NC(=O)N3)N=C2C(F)(F)F

132225-86-6

Synonyms

1,3-dihydro-2-oxo-6-(4-pyridinyl)-5-(trifluoromethyl)imidazo(4,5-b)pyridine
WIN 62582
WIN-62582

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.